molecular formula C20H14ClF3N2O B2509880 (E)-[(2-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092346-27-4

(E)-[(2-chlorophenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

Cat. No. B2509880
CAS RN: 1092346-27-4
M. Wt: 390.79
InChI Key: WKZWVIJTZPIPFA-RPPGKUMJSA-N
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Description

The compound (E)-(2-chlorophenyl)methoxypyridin-2-yl]phenyl}methylidene)amine is a chemical compound with the molecular formula C20H14ClF3N2O . It is available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.79 . More detailed properties such as melting point, boiling point, and density can be found on various chemical databases .

Future Directions

The demand for compounds containing trifluoromethylpyridine (TFMP) groups has been increasing steadily in the last 30 years due to their wide-ranging potential applications in agrochemicals and pharmaceuticals . This suggests that there could be ongoing research and development involving compounds like (E)-(2-chlorophenyl)methoxypyridin-2-yl]phenyl}methylidene)amine.

Mechanism of Action

properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O/c21-18-4-2-1-3-16(18)13-27-26-12-14-5-7-15(8-6-14)19-11-17(9-10-25-19)20(22,23)24/h1-12H,13H2/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZWVIJTZPIPFA-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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